Cas no 441764-31-4 (2-(Cyclohexylsulfanyl)benzene-1,4-diol)

2-(Cyclohexylsulfanyl)benzene-1,4-diol 化学的及び物理的性質
名前と識別子
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- 2-(Cyclohexylsulfanyl)benzene-1,4-diol
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- インチ: InChI=1S/C12H16O2S/c13-9-6-7-11(14)12(8-9)15-10-4-2-1-3-5-10/h6-8,10,13-14H,1-5H2
- InChIKey: XERPEFJHBDYCAT-UHFFFAOYSA-N
- ほほえんだ: C1CCC(CC1)SC2=C(C=CC(=C2)O)O
計算された属性
- 水素結合ドナー数: 2
- 水素結合受容体数: 2
- 重原子数: 15
- 回転可能化学結合数: 2
2-(Cyclohexylsulfanyl)benzene-1,4-diol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
A2B Chem LLC | AX74030-250mg |
2-(Cyclohexylsulfanyl)benzene-1,4-diol |
441764-31-4 | 98% | 250mg |
$695.00 | 2024-04-20 | |
eNovation Chemicals LLC | Y1236995-250mg |
2-(Cyclohexylsulfanyl)benzene-1,4-diol |
441764-31-4 | 98% | 250mg |
$1260 | 2025-02-24 | |
eNovation Chemicals LLC | Y1236995-250mg |
2-(Cyclohexylsulfanyl)benzene-1,4-diol |
441764-31-4 | 98% | 250mg |
$1260 | 2025-02-19 | |
eNovation Chemicals LLC | Y1236995-100mg |
2-(Cyclohexylsulfanyl)benzene-1,4-diol |
441764-31-4 | 98% | 100mg |
$575 | 2025-02-24 | |
eNovation Chemicals LLC | Y1236995-250mg |
2-(Cyclohexylsulfanyl)benzene-1,4-diol |
441764-31-4 | 98% | 250mg |
$1190 | 2024-06-05 | |
eNovation Chemicals LLC | Y1236995-100mg |
2-(Cyclohexylsulfanyl)benzene-1,4-diol |
441764-31-4 | 98% | 100mg |
$550 | 2024-06-05 | |
1PlusChem | 1P01EWFI-100mg |
2-(Cyclohexylsulfanyl)benzene-1,4-diol |
441764-31-4 | 98% | 100mg |
$336.00 | 2024-05-02 | |
A2B Chem LLC | AX74030-100mg |
2-(Cyclohexylsulfanyl)benzene-1,4-diol |
441764-31-4 | 98% | 100mg |
$295.00 | 2024-04-20 | |
1PlusChem | 1P01EWFI-250mg |
2-(Cyclohexylsulfanyl)benzene-1,4-diol |
441764-31-4 | 98% | 250mg |
$780.00 | 2024-05-02 | |
eNovation Chemicals LLC | Y1236995-100mg |
2-(Cyclohexylsulfanyl)benzene-1,4-diol |
441764-31-4 | 98% | 100mg |
$575 | 2025-02-19 |
2-(Cyclohexylsulfanyl)benzene-1,4-diol 関連文献
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Timothy J. Johnson,Laurie E. Locascio Lab Chip, 2002,2, 135-140
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L. F. Lepre,J. Szala-Bilnik,L. Pison,M. Traïkia,A. A. H. Pádua,R. A. Ando,M. F. Costa Gomes Phys. Chem. Chem. Phys., 2017,19, 12431-12440
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5. Au–Cu core–shell nanocube-catalyzed click reactions for efficient synthesis of diverse triazoles†Mahesh Madasu,Chi-Fu Hsia,Michael H. Huang Nanoscale, 2017,9, 6970-6974
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Mireia Fernandez Ocaña,Hendrik Neubert,Anna Przyborowska,Richard Parker,Peter Bramley,John Halket,Raj Patel Analyst, 2004,129, 111-115
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M. Amirul Islam,Ahasanul Karim,Chee Wai Woon,Baranitharan Ethiraj,Abu Yousuf RSC Adv., 2017,7, 4798-4805
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10. Carbocycles via enantioselective inter- and intramolecular iridium-catalysed allylic alkylations†Stephane Streiff,Carolin Welter,Mathias Schelwies,Gunter Lipowsky,Nicole Miller,Günter Helmchen Chem. Commun., 2005, 2957-2959
2-(Cyclohexylsulfanyl)benzene-1,4-diolに関する追加情報
Introduction to 2-(Cyclohexylsulfanyl)benzene-1,4-diol (CAS No. 441764-31-4)
2-(Cyclohexylsulfanyl)benzene-1,4-diol, also known by its CAS number 441764-31-4, is a unique compound that has garnered significant attention in the fields of organic chemistry and medicinal chemistry. This compound is characterized by its distinct chemical structure, which includes a cyclohexyl sulfanyl group attached to a benzene ring with two hydroxyl groups at the 1 and 4 positions. The combination of these functional groups imparts specific chemical and biological properties that make it a valuable subject of study.
The chemical structure of 2-(Cyclohexylsulfanyl)benzene-1,4-diol can be represented as C12H16O2S. The presence of the hydroxyl groups and the sulfanyl group provides this compound with a range of reactivity and solubility characteristics. These properties are crucial for its potential applications in various scientific and industrial processes.
In recent years, there has been a growing interest in the synthesis and characterization of 2-(Cyclohexylsulfanyl)benzene-1,4-diol. Researchers have explored different synthetic routes to produce this compound efficiently and cost-effectively. One notable method involves the reaction of 1,4-benzenediol with cyclohexyl mercaptan in the presence of a suitable catalyst. This approach not only simplifies the synthesis but also enhances the yield and purity of the final product.
The biological activity of 2-(Cyclohexylsulfanyl)benzene-1,4-diol has been a focal point of numerous studies. Preliminary research suggests that this compound exhibits antioxidant properties, which could have potential therapeutic applications. Antioxidants play a crucial role in neutralizing free radicals and preventing oxidative stress, which is associated with various diseases such as cancer, cardiovascular diseases, and neurodegenerative disorders.
Beyond its antioxidant properties, 2-(Cyclohexylsulfanyl)benzene-1,4-diol has shown promise in other areas as well. For instance, it has been investigated for its anti-inflammatory effects. Inflammation is a complex biological response to harmful stimuli and is involved in many chronic diseases. Compounds that can modulate inflammatory pathways are highly sought after for their potential use in treating conditions such as arthritis and inflammatory bowel disease.
In addition to its potential therapeutic applications, 2-(Cyclohexylsulfanyl)benzene-1,4-diol has also been studied for its use in materials science. The unique combination of functional groups in this compound makes it suitable for applications in polymer chemistry and nanotechnology. For example, it can be used as a building block for designing novel polymers with enhanced mechanical properties or as a functional additive in nanomaterials to improve their performance.
The environmental impact of chemicals is an important consideration in their development and use. Studies on the environmental fate and toxicity of 2-(Cyclohexylsulfanyl)benzene-1,4-diol have shown that it has low toxicity to aquatic organisms and is biodegradable under certain conditions. This makes it a more environmentally friendly option compared to some other compounds with similar functionalities.
In conclusion, 2-(Cyclohexylsulfanyl)benzene-1,4-diol (CAS No. 441764-31-4) is a multifaceted compound with a wide range of potential applications. Its unique chemical structure provides it with valuable properties that make it an interesting subject for further research and development. As ongoing studies continue to uncover new insights into its behavior and potential uses, this compound is likely to play an increasingly important role in various scientific and industrial fields.
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